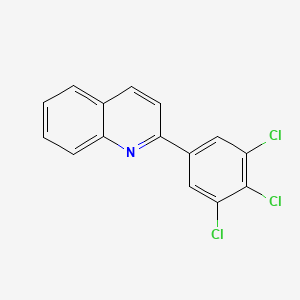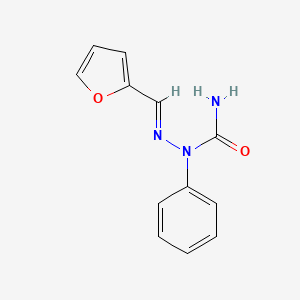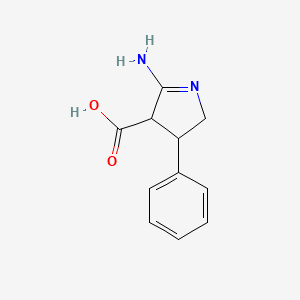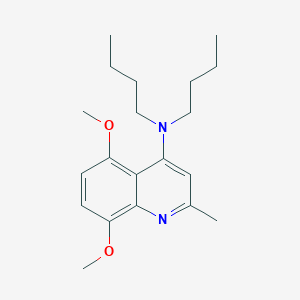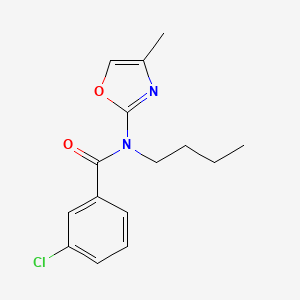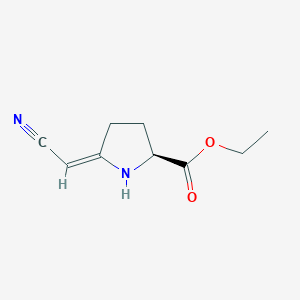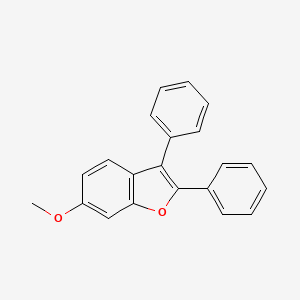
6-Methoxy-2,3-diphenyl-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2,3-diphenylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,3-diphenylbenzofuran can be achieved through several methods. One common approach involves the Vilsmeier-Haack formylation of 5-methoxy-2,3-diphenylbenzofuran, followed by subsequent reactions to introduce the desired functional groups . Another method includes the use of alkynyl sulfoxides and 2,6-disubstituted phenols, facilitated by trifluoroacetic acid anhydride (TFAA), to achieve the desired benzofuran structure through a charge-accelerated [3,3]-sigmatropic rearrangement .
Industrial Production Methods: Industrial production of 6-Methoxy-2,3-diphenylbenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxy-2,3-diphenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or methoxy derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed, using reagents like acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Vilsmeier-Haack formylation of 6-Methoxy-2,3-diphenylbenzofuran yields formyl derivatives, while Friedel-Crafts reactions produce acylated or alkylated products .
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2,3-diphenylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2,3-diphenylbenzofuran varies depending on its application. In the context of osteoporosis treatment, the compound promotes bone formation by upregulating BMP-2, which accelerates bone turnover and increases the proportion of osteoblasts . This mechanism involves the BMP2-ERK-ATF4 signaling pathway, which plays a crucial role in bone metabolism and regeneration.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-2(3H)-benzoxazolone (MBOA): This compound shares a similar methoxy group but differs in its overall structure and biological activity.
5-Methoxy-2,3-diphenylbenzofuran: A closely related compound with a methoxy group at a different position, leading to variations in chemical reactivity and applications.
Uniqueness: 6-Methoxy-2,3-diphenylbenzofuran stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its significance compared to other benzofuran derivatives.
Eigenschaften
CAS-Nummer |
14770-94-6 |
|---|---|
Molekularformel |
C21H16O2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
6-methoxy-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C21H16O2/c1-22-17-12-13-18-19(14-17)23-21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14H,1H3 |
InChI-Schlüssel |
CUQKRMQIFJSOOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
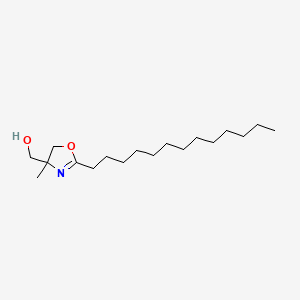
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)
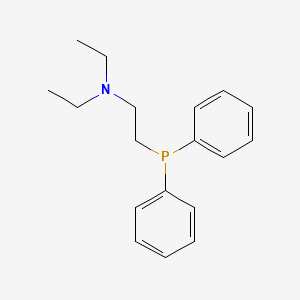
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
